molecular formula C19H18BrClN4O2 B145840 Parogrelil CAS No. 139145-27-0

Parogrelil

Cat. No.: B145840
CAS No.: 139145-27-0
M. Wt: 449.7 g/mol
InChI Key: YJMYSLFFZJUXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parogrelil is a small molecule drug known for its role as a selective phosphodiesterase 3 inhibitor. It has been developed primarily for the treatment of intermittent claudication, a condition characterized by pain and cramping in the lower limbs due to inadequate blood flow. This compound also exhibits bronchodilatory and anti-inflammatory effects, making it a potential therapeutic agent for respiratory diseases such as asthma .

Mechanism of Action

Target of Action

Parogrelil, also known as NM-702, primarily targets calcium channels and phosphodiesterase . Calcium channels play a crucial role in the contraction of smooth muscles, while phosphodiesterase is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that mediates various physiological responses.

Mode of Action

This compound acts as an inhibitor of both calcium channels and phosphodiesterase . By inhibiting calcium channels, it reduces the influx of calcium ions, leading to the relaxation of smooth muscles. On the other hand, by inhibiting phosphodiesterase, it prevents the breakdown of cAMP, thereby enhancing the physiological responses mediated by cAMP .

Biochemical Pathways

The inhibition of calcium channels and phosphodiesterase by this compound affects several biochemical pathways. The reduction in calcium influx leads to the relaxation of smooth muscles, which is beneficial in conditions like asthma and arteriosclerosis obliterans . The prevention of cAMP breakdown enhances the physiological responses mediated by cAMP, which can have various downstream effects depending on the specific pathway involved .

Pharmacokinetics

It is known to be an orally active compound , suggesting that it has good bioavailability.

Result of Action

This compound’s action results in both bronchodilating and anti-inflammatory effects . By relaxing the smooth muscles in the airways, it helps to alleviate the symptoms of asthma. Its anti-inflammatory effect further contributes to this by reducing inflammation in the airways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parogrelil can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One of the key steps involves the formation of a pyridazinone ring structure, which is achieved through the reaction of appropriate starting materials under controlled conditions. The synthetic route typically includes the following steps:

  • Formation of the pyridazinone core by reacting a substituted phenylhydrazine with an appropriate diketone.
  • Introduction of the bromine and chlorine substituents through halogenation reactions.
  • Attachment of the propoxy and pyridinylmethyl groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Common techniques used in industrial production include batch reactors, continuous flow reactors, and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Parogrelil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of derivatives with modified properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties. These derivatives can be used to study the structure-activity relationship and optimize the compound’s therapeutic potential .

Scientific Research Applications

Parogrelil has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Cilostazol: Another phosphodiesterase 3 inhibitor used to treat intermittent claudication.

    Milrinone: A phosphodiesterase 3 inhibitor used in the treatment of heart failure.

    Amrinone: Similar to Milrinone, used for its inotropic and vasodilatory effects.

Uniqueness of Parogrelil

This compound is unique due to its dual bronchodilatory and anti-inflammatory effects, which make it a potential therapeutic agent for both cardiovascular and respiratory diseases. Its selective inhibition of phosphodiesterase 3 also distinguishes it from other compounds that may have broader or less specific inhibitory effects .

Properties

IUPAC Name

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYSLFFZJUXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930371
Record name 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139145-27-0
Record name Parogrelil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAROGRELIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parogrelil
Reactant of Route 2
Reactant of Route 2
Parogrelil
Reactant of Route 3
Parogrelil
Reactant of Route 4
Reactant of Route 4
Parogrelil
Reactant of Route 5
Reactant of Route 5
Parogrelil
Reactant of Route 6
Parogrelil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.